![molecular formula C18H16N2O3S B5860354 6-hydroxy-2-mercapto-5-(4-methoxybenzyl)-3-phenyl-4(3H)-pyrimidinone](/img/structure/B5860354.png)
6-hydroxy-2-mercapto-5-(4-methoxybenzyl)-3-phenyl-4(3H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-hydroxy-2-mercapto-5-(4-methoxybenzyl)-3-phenyl-4(3H)-pyrimidinone is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is also known as PTP1B inhibitor, and it has been shown to have a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 6-hydroxy-2-mercapto-5-(4-methoxybenzyl)-3-phenyl-4(3H)-pyrimidinone is through the inhibition of PTP1B. PTP1B is a negative regulator of insulin signaling, and its inhibition leads to increased insulin sensitivity and glucose uptake in peripheral tissues. This compound has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in the treatment of diabetes and other metabolic disorders.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects. In animal models of diabetes, this compound has been shown to improve insulin sensitivity and glucose tolerance. It has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in the treatment of metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 6-hydroxy-2-mercapto-5-(4-methoxybenzyl)-3-phenyl-4(3H)-pyrimidinone is its potency as a PTP1B inhibitor. This compound has been shown to be more potent than other PTP1B inhibitors, which may make it a more effective therapy for type 2 diabetes. One limitation of this compound is its low solubility in water, which may make it difficult to use in certain lab experiments.
Zukünftige Richtungen
For research on 6-hydroxy-2-mercapto-5-(4-methoxybenzyl)-3-phenyl-4(3H)-pyrimidinone include exploring its potential as a therapy for type 2 diabetes and other metabolic disorders. This compound may also have potential as a therapy for other diseases that are associated with insulin resistance and inflammation, such as cardiovascular disease and cancer. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound and to optimize its synthesis and formulation for use in clinical trials.
Synthesemethoden
The synthesis of 6-hydroxy-2-mercapto-5-(4-methoxybenzyl)-3-phenyl-4(3H)-pyrimidinone is a multi-step process that involves several chemical reactions. The first step involves the reaction of 4-methoxybenzaldehyde with thiourea to form 4-methoxybenzylthiourea. The second step involves the reaction of 4-methoxybenzylthiourea with phenylacetyl chloride to form 4-methoxybenzyl-N-phenylacetylthiourea. The third step involves the reaction of 4-methoxybenzyl-N-phenylacetylthiourea with ethyl acetoacetate to form this compound.
Wissenschaftliche Forschungsanwendungen
6-hydroxy-2-mercapto-5-(4-methoxybenzyl)-3-phenyl-4(3H)-pyrimidinone has been studied extensively for its potential use in scientific research. This compound is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is an enzyme that plays a key role in the regulation of insulin signaling and glucose homeostasis. PTP1B inhibitors have been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes, and they are being explored as potential therapies for type 2 diabetes.
Eigenschaften
IUPAC Name |
6-hydroxy-5-[(4-methoxyphenyl)methyl]-1-phenyl-2-sulfanylidenepyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-23-14-9-7-12(8-10-14)11-15-16(21)19-18(24)20(17(15)22)13-5-3-2-4-6-13/h2-10,22H,11H2,1H3,(H,19,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKFZOJEIJKNHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=C(N(C(=S)NC2=O)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.